3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride chemical properties
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride: Properties, Synthesis, and Applications
Introduction
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a substituted piperidine derivative of significant interest within the fields of medicinal chemistry and drug discovery. The molecule incorporates three key structural motifs: a piperidine ring, a flexible ether linkage, and a fluorinated benzyl group. The piperidine scaffold is a well-established "privileged structure" in pharmacology, present in a wide array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions allow it to serve as a versatile framework for modulating physicochemical properties and biological activity.[1][2]
The addition of a 3-fluorobenzyl ether group further refines the molecule's potential. The fluorine atom can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins through specific electronic interactions. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, potential applications, and essential safety protocols for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride, designed for researchers and professionals in drug development.
Physicochemical and Structural Information
The fundamental identity and properties of 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride are summarized below. As a hydrochloride salt, the piperidine nitrogen is protonated, enhancing the compound's solubility in aqueous media, a common strategy for small-molecule drug candidates.
| Property | Value | Source(s) |
| CAS Number | Not explicitly available in search results | N/A |
| Molecular Formula | C₁₂H₁₇ClFNO | [3][4] |
| Molecular Weight | 245.72 g/mol | [4] |
| Canonical SMILES | C1CCNC(C1)OCC2=CC(=CC=C2)F.Cl | N/A |
| Appearance | Likely a solid crystalline powder | Inferred from related compounds[5] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from hydrochloride salt nature[6] |
Note: Some suppliers may list the molecular weight of the free base (209.27 g/mol ) while using the molecular formula of the hydrochloride salt.[3][7] Researchers should verify the specific form of the material from the certificate of analysis.
Synthesis and Spectroscopic Profile
Proposed Synthetic Protocol
The following multi-step protocol outlines a robust method for preparing 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.
Step 1: N-Protection of 3-Hydroxypiperidine
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Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine, followed by the dropwise addition of a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield N-Boc-3-hydroxypiperidine.
-
Causality: The nitrogen atom of the piperidine ring is a nucleophile and would interfere with the subsequent ether formation. Protecting it with a Boc group prevents side reactions and ensures the hydroxyl group is the primary reactive site.
-
Step 2: Williamson Ether Synthesis
-
Dissolve the N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming a sodium alkoxide.
-
Add 3-fluorobenzyl bromide (or a related halide) to the solution and stir at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction carefully with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic phase to obtain the protected ether product.
-
Causality: This classic Sₙ2 reaction is highly efficient for forming ether linkages. The alkoxide generated in situ is a potent nucleophile that readily displaces the bromide on the electrophilic benzylic carbon.
-
Step 3: Deprotection and Salt Formation
-
Dissolve the crude product from Step 2 in a solvent like dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid (typically a 4M solution in dioxane or ethereal HCl), to cleave the Boc protecting group.
-
Stir the reaction at room temperature. The deprotected product will precipitate out of the solution as the hydrochloride salt.
-
Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove impurities, and dry under vacuum.
-
Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The addition of HCl serves the dual purpose of removing the protecting group and forming the desired hydrochloride salt in a single, efficient step.
-
Proposed Synthesis Workflow Diagram
Caption: Figure 1: Proposed Synthesis of 3-[(3-Fluorobenzyl)oxy]piperidine HCl
Expected Spectroscopic Profile
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¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), a singlet for the benzylic methylene (-CH₂-) protons around 4.5 ppm, and several multiplets for the piperidine ring protons between 1.5-3.5 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would appear between 110-165 ppm (with a C-F coupling visible for the carbon attached to fluorine), the benzylic carbon around 70 ppm, and piperidine carbons in the 20-60 ppm range.
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak for the free base molecular ion [M+H]⁺ at approximately m/z 210.12.
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Infrared (IR) Spectroscopy: Key absorbances would include C-O-C stretching (ether) around 1100 cm⁻¹, C-F stretching near 1250 cm⁻¹, aromatic C=C stretching around 1600 cm⁻¹, and a broad N-H stretch for the ammonium salt above 3000 cm⁻¹.
Relevance in Medicinal Chemistry and Drug Discovery
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is not an end-product drug but rather a valuable building block or fragment for constructing more complex active pharmaceutical ingredients (APIs). The piperidine motif is a cornerstone in drug design, known to improve pharmacokinetic properties and confer druggability.[1]
Role as a Privileged Scaffold
The utility of chiral piperidine scaffolds in drug design is multifaceted:[2]
-
Modulating Physicochemical Properties: The piperidine ring can be functionalized to fine-tune properties like lipophilicity (LogP) and aqueous solubility (pKa), which are critical for absorption, distribution, metabolism, and excretion (ADME).
-
Enhancing Biological Activity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents to optimize interactions with biological targets, enhancing potency and selectivity.[8]
-
Improving Pharmacokinetics: The piperidine core is generally more metabolically stable than corresponding acyclic amines, leading to improved half-life and bioavailability.[1]
The N-benzyl piperidine (N-BP) fragment, a related structure, is specifically utilized by medicinal chemists to provide crucial cation-π interactions with target proteins and to optimize stereochemical aspects of potency and toxicity.[8] This compound provides a similar benzyloxy-piperidine framework for exploration.
Drug Discovery Workflow
This chemical would typically be used in the lead optimization phase of a drug discovery campaign. Researchers might start with a hit compound identified from a high-throughput screen and use fragments like this to systematically explore the structure-activity relationship (SAR).
Caption: Figure 2: Role of Building Blocks in Drug Discovery
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride was not found, a hazard assessment can be extrapolated from data on related piperidine hydrochloride compounds.[9][10] These compounds are often classified as toxic or harmful if swallowed and can cause skin and eye irritation.[9][11]
| Parameter | Guideline | Rationale / Source(s) |
| GHS Hazard Statements | H301/H302: Toxic or Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on piperidine hydrochloride and related structures.[9][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses/goggles), and a face shield. | Standard practice for handling potentially hazardous chemicals.[9] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of dust or vapors.[12] |
| First Aid (General) | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard precautionary measures.[9][11] |
| Storage Conditions | Store locked up in a tightly closed container in a dry, well-ventilated place. The compound may be hygroscopic. | To prevent degradation from moisture and ensure security.[6][10] |
| Incompatibilities | Strong oxidizing agents and strong acids. | To avoid vigorous or hazardous reactions.[9] |
Self-Validation: The described protocols are grounded in established chemical safety principles. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to institutional and national safety regulations. Always consult the specific SDS provided by the supplier before use.
Conclusion
3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride is a specialized chemical intermediate with significant potential in the field of drug discovery. Its structure combines the advantageous properties of the piperidine scaffold with the modulating effects of a fluorinated aromatic ring. While not intended for direct therapeutic use[4], its role as a molecular building block allows for the systematic development of novel drug candidates with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. Proper understanding of its synthesis, chemical properties, and handling requirements is essential for its effective and safe application in research and development.
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Sigma-Aldrich. 3-(3-Fluoro-benzyl)-piperidine.
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Jubilant Ingrevia. Safety Data Sheet - Piperidine Hydrochloride.
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Sigma-Aldrich. SAFETY DATA SHEET - Piperidine.
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BLDpharm. 3-(2-((2-Fluorobenzyl)oxy)ethyl)piperidine hydrochloride.
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Santa Cruz Biotechnology, Inc. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride.
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Santa Cruz Biotechnology, Inc. 3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride (Korean).
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Głowacka, I. E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
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Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
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Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
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